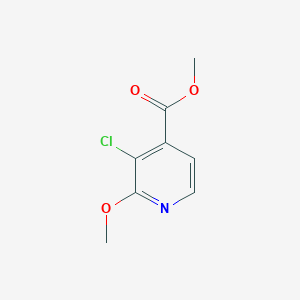

Methyl 3-chloro-2-methoxypyridine-4-carboxylate

Description

Contextualization of Pyridine (B92270) Carboxylates within Heterocyclic Chemistry Research

Pyridine and its derivatives are fundamental scaffolds in the vast landscape of heterocyclic chemistry, playing a pivotal role in the development of pharmaceuticals, agrochemicals, and functional materials. researchgate.netnih.gov Among the myriad of pyridine derivatives, pyridine carboxylates, which feature a carboxylic acid or ester functional group on the pyridine ring, are of particular significance. The presence of the carboxylate group not only influences the electronic properties of the pyridine ring but also serves as a versatile handle for further chemical modifications. This dual functionality makes pyridine carboxylates highly valuable building blocks in organic synthesis. organic-chemistry.orgnih.gov Their ability to participate in a wide range of chemical transformations allows for the construction of complex molecular architectures with diverse biological activities. nih.govresearchgate.net

Historical Trajectory and Evolution of Academic Inquiry into Halogenated and Alkoxy Pyridine Derivatives

The academic inquiry into halogenated and alkoxy pyridine derivatives has a rich history, driven by the profound impact of these substituents on the physicochemical and biological properties of the parent pyridine molecule. The introduction of halogen atoms, such as chlorine, can significantly alter the reactivity of the pyridine ring, making it more susceptible to nucleophilic substitution reactions. researchgate.net This has been a cornerstone in the synthesis of a plethora of functionalized pyridines. Historically, the direct halogenation of pyridine was a challenging endeavor, often requiring harsh conditions and resulting in mixtures of products. However, the development of modern synthetic methodologies has enabled more selective and efficient halogenation processes.

Similarly, the incorporation of alkoxy groups, such as a methoxy (B1213986) group, has been extensively studied for its ability to modulate the electronic and steric properties of pyridine derivatives. Alkoxy groups are known to influence the lipophilicity and metabolic stability of molecules, which are critical parameters in drug design. The synthesis of alkoxy pyridines has evolved from classical etherification reactions to more sophisticated transition-metal-catalyzed cross-coupling methods, offering greater control and versatility.

Rationale for Comprehensive Academic Investigation of Methyl 3-chloro-2-methoxypyridine-4-carboxylate

The specific substitution pattern of this compound, featuring a chlorine atom, a methoxy group, and a methyl carboxylate group at the 3, 2, and 4 positions of the pyridine ring, respectively, presents a compelling case for comprehensive academic investigation. This unique combination of functional groups suggests its potential as a highly versatile intermediate in the synthesis of novel bioactive compounds.

The chloro and methoxy groups can direct further functionalization of the pyridine ring and are known to be important pharmacophores in many biologically active molecules. The methyl carboxylate at the 4-position provides a key reactive site for amide bond formation or other transformations to build more complex structures. For instance, the closely related compound, 4-chloro-3-methoxy-2-methylpyridine (B28138), is a known intermediate in the synthesis of the proton pump inhibitor pantoprazole, highlighting the pharmaceutical relevance of this substitution pattern. nih.govsimsonpharma.com A thorough investigation into the synthesis, reactivity, and potential applications of this compound could therefore unlock new avenues in medicinal and agricultural chemistry.

Overview of Key Research Domains to be Explored

A comprehensive investigation of this compound would encompass several key research domains. A primary focus would be the development of an efficient and scalable synthetic route to this compound. Given the lack of specific literature, this would likely involve the exploration of various strategies for the controlled polysubstitution of the pyridine ring.

Another crucial area of research would be the exploration of its chemical reactivity. This would involve studying the selective transformation of its functional groups—the chloro, methoxy, and methyl carboxylate moieties—to understand its utility as a synthetic building block.

Finally, the synthesized derivatives of this compound would be subjected to biological screening to assess their potential as pharmaceutical or agrochemical agents. Structure-activity relationship (SAR) studies would be instrumental in identifying the key structural features responsible for any observed biological activity and in guiding the design of more potent and selective compounds.

Interactive Data Tables

Physicochemical Properties of Related Pyridine Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 4-Chloro-3-methoxy-2-methylpyridine | C₇H₈ClNO | 157.60 | 107512-34-5 |

| Methyl 2-chloro-6-methoxypyridine-4-carboxylate | C₈H₈ClNO₃ | 201.61 | 42521-10-8 |

| Methyl 4-chloro-2-methylpyridine-3-carboxylate | C₈H₈ClNO₂ | 185.61 | 1261491-28-4 |

Synthetic Precursors for Polysubstituted Pyridines

| Precursor | Resulting Pyridine Derivative | Synthetic Method |

| Malononitrile and Acetone | 3-Amino-2-chloro-4-methylpyridine | Multi-step synthesis involving Knoevenagel condensation |

| 2-Hydroxy-4-methyl-3-pyridinylcarbonitrile | 2-Chloro-4-methylpyridine-3-carbonitrile | Chlorination with phosphorus oxychloride |

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-chloro-2-methoxypyridine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO3/c1-12-7-6(9)5(3-4-10-7)8(11)13-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAIYQBVDTKVXER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC(=C1Cl)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Methyl 3 Chloro 2 Methoxypyridine 4 Carboxylate

Elucidation of Established Synthetic Pathways and Precursors

The traditional synthesis of functionalized pyridine (B92270) rings often involves multi-step sequences. For a compound like Methyl 3-chloro-2-methoxypyridine-4-carboxylate, a common approach involves the construction of the pyridine ring followed by functional group interconversions. One plausible established pathway could start from a precursor like 3-methoxy-2-methyl-4-pyranone. This starting material can undergo an addition reaction with a chlorinating agent such as phosphorus oxychloride, which also acts as the reaction solvent. google.com Following the chlorination, the reaction intermediate is hydrolyzed to yield the 4-chloro-3-methoxy-2-methylpyridine (B28138) core. Subsequent steps would then be required to introduce the carboxylate group at the 4-position, which could involve oxidation and esterification. google.com

Another established route might involve starting with a pre-functionalized pyridine, such as a di-chlorinated pyridine derivative. For instance, dimethyl 3-chloropyridine-2,4-dicarboxylate has been used as a precursor where the chloro group can be further functionalized. nih.gov While this specific precursor already contains the desired substitution pattern, similar strategies could be envisioned starting from more readily available chlorinated pyridines.

Key precursors for such syntheses are often derived from readily available starting materials. The following table outlines potential precursors and their roles in established synthetic pathways.

| Precursor | Role in Synthesis |

| 3-methoxy-2-methyl-4-pyranone | Starting material for forming the chlorinated pyridine ring. google.com |

| Phosphorus oxychloride | Acts as both a chlorinating agent and a solvent. google.com |

| Dimethyl 3-chloropyridine-2,4-dicarboxylate | A functionalized pyridine precursor for further modifications. nih.gov |

Development of Novel and Green Chemical Synthetic Strategies

In line with the principles of green chemistry, recent research has focused on developing more environmentally friendly and sustainable methods for pyridine synthesis. ijarsct.co.in These strategies aim to reduce waste, avoid hazardous reagents, and improve energy efficiency.

| Green Alternative | Application in Pyridine Synthesis | Environmental Benefit |

| Water | Solvent for selective amination of polyhalogenated pyridines. nih.gov | Non-toxic, non-flammable, readily available. |

| Alkyl Acetates | Solvent for extraction and recovery of pyridine derivatives. google.com | Environmentally non-hazardous, reduces waste. |

| Solvent-free reactions | Reduces or eliminates the need for solvents. ijarsct.co.in | Minimizes waste and potential for environmental contamination. |

Catalysis is a fundamental pillar of green chemistry, offering pathways to reactions with higher efficiency and selectivity, often under milder conditions. biosynce.com For the esterification step in the synthesis of this compound, various catalytic methods are available. Traditional acid catalysis with sulfuric acid can be effective but often requires neutralization and extraction steps. google.com More advanced methods utilize solid acid catalysts or Lewis acids, which can be more easily separated and recycled. organic-chemistry.org For instance, a macroporous polymeric acid catalyst has been shown to enable direct esterification without the need for water removal. organic-chemistry.org Pyridine-borane complexes have also emerged as effective metal-free catalysts for the direct coupling of carboxylic acids with other functional groups. rsc.orgrsc.org

The formation of the pyridine core itself can also be achieved through catalytic methods. Various transition metal catalysts, including palladium and nickel, are used in cross-coupling reactions to build the substituted pyridine ring. nih.govorganic-chemistry.org One-pot syntheses using bifunctional catalysts that combine a solid acid for cyclization and a noble metal for dehydrogenation offer an efficient route to substituted pyridines. organic-chemistry.org

Chemo-, Regio-, and Stereoselective Synthesis Approaches

Achieving high selectivity is a major goal in modern organic synthesis to avoid the formation of unwanted byproducts and reduce purification efforts.

Chemoselectivity refers to the selective reaction of one functional group in the presence of others. In the synthesis of polysubstituted pyridines, chemoselective cross-coupling reactions are particularly valuable. By carefully choosing the catalyst and reaction conditions, different reactive sites on a molecule can be addressed sequentially. For example, in a molecule containing both a bromide and a chloride substituent, a palladium catalyst can be selected to react preferentially with the bromide, leaving the chloride intact for a subsequent transformation. nih.govnih.gov

Regioselectivity is crucial when forming or functionalizing the pyridine ring to ensure the substituents are in the correct positions. In the case of this compound, the precise placement of the chloro, methoxy (B1213986), and carboxylate groups is essential. The regioselectivity of nucleophilic additions to pyridine rings can be controlled by activating groups on the ring or by the nature of the nucleophile and reaction conditions. acs.org The use of directing groups can also guide incoming substituents to specific positions on the pyridine ring. nih.gov

Stereoselectivity , while not directly applicable to the aromatic core of this compound, becomes important when chiral centers are introduced in substituents or when the pyridine ring is dearomatized to form chiral piperidines. nih.govacs.org Catalytic enantioselective methods are employed to create specific stereoisomers, which is particularly important in the synthesis of pharmaceuticals where different enantiomers can have vastly different biological activities. acs.orgnih.gov

Optimization of Reaction Parameters and Process Intensification for Research-Scale Synthesis

The efficiency of a synthetic route on a research scale can be significantly improved by optimizing reaction parameters and employing process intensification techniques.

Optimization of reaction parameters involves systematically varying conditions such as temperature, pressure, reaction time, catalyst loading, and solvent to maximize the yield and purity of the desired product. researchgate.net For complex multi-step syntheses, this can be a time-consuming process, but it is essential for developing a robust and reproducible procedure. For instance, in a palladium-catalyzed amination reaction, the choice of ligand, base, and solvent can have a dramatic effect on the outcome of the reaction. nih.gov

Process intensification aims to make chemical processes smaller, safer, and more energy-efficient. orientjchem.orgacs.org On a research scale, this can involve the use of microreactors, which offer superior heat and mass transfer compared to traditional batch reactors. nih.gov This enhanced control can lead to higher yields, fewer byproducts, and safer handling of hazardous reagents. nih.govutwente.nl Spinning disc reactors are another example of intensified systems that can improve mixing and reaction rates. nih.gov These technologies allow for rapid screening of reaction conditions and can facilitate a smoother transition from laboratory-scale synthesis to larger-scale production. orientjchem.orgutwente.nl

| Parameter/Technique | Impact on Synthesis |

| Temperature | Affects reaction rate and selectivity. |

| Catalyst Loading | Influences reaction speed and cost-effectiveness. |

| Solvent | Can affect solubility, reactivity, and work-up. |

| Microreactors | Improved heat and mass transfer, enhanced safety. nih.gov |

| Spinning Disc Reactors | Enhanced mixing and reaction rates. nih.gov |

Synthetic Derivatization of the Pyridine Scaffold for Chemical Library Generation

The pyridine ring is considered a "privileged scaffold" in medicinal chemistry because it is found in a large number of biologically active compounds. rsc.orgnih.gov Starting from a core molecule like this compound, a chemical library of related compounds can be generated by systematically modifying the substituents on the pyridine ring. This is a common strategy in drug discovery to explore the structure-activity relationship (SAR) of a new class of compounds. whiterose.ac.uk

The reactive sites on this compound, such as the chloro group and the ester, can be targeted for derivatization. The chloro group can be replaced by various nucleophiles through nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions, introducing a wide range of functional groups. The ester can be hydrolyzed to the carboxylic acid, which can then be converted to amides, other esters, or other functional groups. These derivatization reactions can be carried out in a high-throughput fashion to rapidly generate a large number of compounds for biological screening. whiterose.ac.ukacs.org

| Functional Group | Potential Derivatization Reactions |

| Chloro Group | Nucleophilic aromatic substitution, Suzuki coupling, Buchwald-Hartwig amination. |

| Methoxy Group | Ether cleavage followed by introduction of new alkoxy groups. |

| Carboxylate Ester | Hydrolysis to carboxylic acid, amidation, reduction to alcohol. |

Comprehensive Analysis of Chemical Reactivity and Transformation Mechanisms

Electrophilic and Nucleophilic Substitution Reactions on the Pyridine (B92270) Ring System

The pyridine ring's aromaticity allows it to undergo substitution reactions, although its reactivity differs significantly from that of benzene (B151609). The nitrogen atom's electron-withdrawing nature deactivates the ring towards electrophilic aromatic substitution (EAS) and activates it towards nucleophilic aromatic substitution (SNAr).

Electrophilic Aromatic Substitution:

Electrophilic attack on the pyridine ring is generally disfavored due to the electron-deficient nature of the ring, which is further exacerbated by the electron-withdrawing carboxylate group. researchgate.net Any electrophilic substitution, if forced under harsh conditions, would be expected to occur at the C-5 position, which is the least deactivated position. The methoxy (B1213986) group at C-2 is an activating group and would typically direct ortho and para. However, the strong deactivating effect of the pyridine nitrogen and the carboxylate group likely overrides this directing effect.

Nucleophilic Aromatic Substitution:

The pyridine ring in Methyl 3-chloro-2-methoxypyridine-4-carboxylate is activated towards nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen atom (C-2 and C-4). The presence of the electron-withdrawing carboxylate group at C-4 further enhances this reactivity. However, the chloro group is at the C-3 position. Nucleophilic substitution at this position is less common but can be influenced by the nature of the nucleophile and reaction conditions. Nucleophilic attack is more likely to occur at the C-2 or C-6 positions if a suitable leaving group were present there. In the given molecule, the chloro group at C-3 can be a target for nucleophilic displacement, although it is less activated than chloro groups at the 2, 4, or 6 positions. chempanda.comlookchem.com The reaction would proceed through a Meisenheimer-like intermediate, where the negative charge is stabilized by the electron-withdrawing groups. wikipedia.orgscribd.comresearchgate.net

Table 1: Predicted Regioselectivity of Substitution Reactions on the Pyridine Ring

| Reaction Type | Predicted Position of Attack | Rationale |

| Electrophilic Substitution | C-5 | Least deactivated position on the electron-deficient ring. |

| Nucleophilic Substitution | C-2, C-4, C-6 (if leaving group present) | Positions are activated by the ring nitrogen and the C-4 carboxylate group. |

| Nucleophilic Substitution (on C-3 chloro) | C-3 | Possible, but less favorable than at activated positions. |

Chemical Transformations Involving the Ester Functionality (e.g., Transesterification, Amidation, Reduction)

The methyl carboxylate group at the C-4 position is a versatile functional handle that can undergo a variety of transformations.

Transesterification:

The methyl ester can be converted to other esters through transesterification. google.comgoogle.com This reaction is typically catalyzed by an acid or a base and involves reacting the methyl ester with an excess of another alcohol. The equilibrium can be driven towards the product by removing methanol.

Amidation:

The ester can be converted to an amide by reaction with an amine. nih.govorganic-chemistry.orgnih.gov This reaction often requires heating or the use of coupling agents to proceed efficiently. Alternatively, the methyl ester can first be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with an amine using standard peptide coupling reagents to form the amide. researchgate.net

Reduction:

The ester group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH4) are effective for this transformation. researchgate.net Milder reducing agents like sodium borohydride (B1222165) (NaBH4) are generally not reactive enough to reduce esters, although their reactivity can be enhanced with certain additives. researchgate.netnih.govmdma.chyoutube.comresearchgate.net

Table 2: Summary of Transformations of the Ester Functionality

| Transformation | Reagents and Conditions | Product |

| Transesterification | R'OH, acid or base catalyst, heat | 4-(Alkoxycarbonyl)pyridine derivative |

| Amidation | R'R''NH, heat or coupling agents | 4-(Aminocarbonyl)pyridine derivative |

| Reduction | LiAlH4, then H2O workup | (3-chloro-2-methoxypyridin-4-yl)methanol |

Reactivity Profiling of the Chloro Substituent (e.g., Halogen Exchange, Coupling Reactions)

The chloro substituent at the C-3 position is a key site for synthetic modification, primarily through metal-catalyzed cross-coupling reactions.

Halogen Exchange:

While less common than at more activated positions, the chloro group could potentially undergo halogen exchange (e.g., with fluoride (B91410) or iodide ions) under specific conditions, such as high temperatures or with the aid of a catalyst.

Coupling Reactions:

The chloro group serves as an excellent handle for various palladium-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the chloropyridine with a boronic acid or ester in the presence of a palladium catalyst and a base to form a biaryl compound. This is a powerful method for introducing new aryl or heteroaryl substituents at the C-3 position. organic-chemistry.orgresearchgate.netnih.govmdpi.com

Sonogashira Coupling: This reaction couples the chloropyridine with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst, leading to the formation of an alkynylpyridine. rsc.orgwikipedia.orgorganic-chemistry.orglibretexts.orgnih.gov

Heck Reaction: The Heck reaction would involve the coupling of the chloropyridine with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene at the C-3 position. wikipedia.orgorganic-chemistry.orgmdpi.comnih.govlibretexts.org

Table 3: Common Coupling Reactions of the Chloro Substituent

| Reaction Name | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | R-B(OH)2 or R-B(OR')2 | Pd catalyst, base | 3-Aryl/heteroarylpyridine |

| Sonogashira | R-C≡CH | Pd catalyst, Cu(I) co-catalyst, base | 3-Alkynylpyridine |

| Heck | Alkene | Pd catalyst, base | 3-Alkenylpyridine |

Investigations into the Reactivity and Stability of the Methoxy Group

The methoxy group at the C-2 position is generally stable under many reaction conditions. However, it can be cleaved under specific, often harsh, conditions.

Cleavage of the methoxy group to the corresponding hydroxypyridine can be achieved using strong acids such as HBr or HI, or with Lewis acids like boron tribromide (BBr3). nih.govnih.gov The proximity to the pyridine nitrogen can influence the reactivity of the methoxy group, potentially making it more susceptible to cleavage compared to a methoxy group on a simple benzene ring.

Mechanistic Studies of Select Chemical Reactions and Reaction Pathways

Kinetic studies of nucleophilic aromatic substitution on chloropyridines generally show that the reaction rates are dependent on the nature of the nucleophile, the solvent, and the electronic effects of the substituents on the pyridine ring. researchgate.net For cross-coupling reactions like the Suzuki-Miyaura coupling, kinetic analyses have been performed on various chloropyridines, providing insights into the rate-determining steps of the catalytic cycle, which typically involve oxidative addition of the palladium catalyst to the C-Cl bond. researchgate.net

In nucleophilic aromatic substitution reactions on electron-deficient aromatic rings, the formation of a stable intermediate, known as a Meisenheimer complex, is often postulated and in some cases, these intermediates can be isolated and characterized. wikipedia.orgscribd.comresearchgate.netnih.gov For the reaction of a nucleophile with this compound, a Meisenheimer-type intermediate would be formed by the addition of the nucleophile to the carbon bearing the chloro group. The stability of this intermediate would be influenced by the ability of the pyridine nitrogen and the carboxylate group to delocalize the negative charge.

In palladium-catalyzed cross-coupling reactions, the catalytic cycle involves various palladium intermediates (e.g., oxidative addition complexes, transmetalation complexes, and reductive elimination precursors) that are typically transient and not isolated. However, their existence is supported by extensive mechanistic and computational studies on related systems.

Photochemical and Thermal Reactivity Studies

Detailed experimental research specifically investigating the photochemical and thermal reactivity of this compound is not extensively documented in publicly available scientific literature. The stability of the pyridine ring, coupled with the electron-withdrawing nature of the chloro and carboxylate groups and the electron-donating methoxy group, suggests a complex reactivity profile under photolytic and thermolytic conditions.

Generally, the photochemical reactions of pyridine derivatives can involve isomerization, substitution, or fragmentation, depending on the wavelength of irradiation and the substituents present. For a molecule like this compound, potential photochemical transformations could include the homolytic cleavage of the C-Cl bond, leading to radical intermediates. These intermediates could then participate in a variety of subsequent reactions, such as hydrogen abstraction from the solvent or intramolecular cyclization.

Thermal reactivity would likely require high temperatures to induce decomposition. The presence of multiple functional groups offers several potential pathways for thermal degradation. Decarboxylation, elimination of methyl chloride, or more complex ring-opening and fragmentation reactions could occur. The specific products and mechanisms would be highly dependent on the reaction conditions, including temperature, pressure, and the presence of any catalysts or radical initiators.

To provide a comprehensive understanding, further empirical studies are necessary. Such research would involve subjecting this compound to controlled photochemical and thermal conditions and analyzing the resulting products using techniques like gas chromatography-mass spectrometry (GC-MS), nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy. Mechanistic investigations could employ techniques such as laser flash photolysis to study transient intermediates.

A hypothetical study on the photochemical reactivity of this compound might involve the following:

Hypothetical Photochemical Reaction Study

| Parameter | Condition | Potential Outcome |

| Solvent | Acetonitrile | Formation of radical substitution products |

| Wavelength | 254 nm | C-Cl bond cleavage |

| Atmosphere | Inert (Argon) | Minimization of oxidative side reactions |

| Temperature | 25°C | Controlled reaction environment |

Similarly, a potential thermal reactivity study could be designed as follows:

Hypothetical Thermal Reaction Study

| Parameter | Condition | Potential Outcome |

| Temperature Range | 200-400°C | Onset of thermal decomposition |

| Atmosphere | Nitrogen | Prevention of oxidation |

| Analysis Technique | Thermogravimetric Analysis (TGA) | Determination of decomposition temperature |

| Product Analysis | Pyrolysis-GC-MS | Identification of degradation products |

Without dedicated experimental data, any discussion on the photochemical and thermal reactivity of this compound remains speculative and based on the known reactivity of related pyridine compounds.

Advanced Structural Elucidation and Conformational Analysis of Methyl 3 Chloro 2 Methoxypyridine 4 Carboxylate and Its Derivatives

High-Resolution Multi-Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

High-resolution multi-nuclear NMR spectroscopy is an indispensable tool for the unambiguous structural assignment of methyl 3-chloro-2-methoxypyridine-4-carboxylate. nih.gov Techniques such as 1H and 13C NMR, complemented by two-dimensional experiments like COSY, HSQC, and HMBC, allow for the precise mapping of proton and carbon environments within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments. For the parent compound, distinct signals are expected for the methoxy (B1213986) protons, the ester methyl protons, and the aromatic protons on the pyridine (B92270) ring. The chemical shifts (δ) and coupling constants (J) are indicative of the electronic environment and the spatial relationship between adjacent protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. The chemical shifts of the carbonyl carbon, the aromatic carbons, and the methyl carbons of the methoxy and ester groups provide critical data for structural confirmation. researchgate.net Combining 1D and 2D NMR experiments offers a comprehensive method for determining the connectivity of carbons and protons in complex organic structures. mdpi.com

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine-H5 | 7.8 - 8.2 | 140 - 145 |

| Pyridine-H6 | 8.3 - 8.7 | 150 - 155 |

| OCH₃ (ester) | 3.8 - 4.0 | 52 - 54 |

| OCH₃ (ether) | 4.0 - 4.2 | 55 - 58 |

| C=O | - | 164 - 167 |

| Pyridine-C2 | - | 158 - 162 |

| Pyridine-C3 | - | 115 - 120 |

| Pyridine-C4 | - | 145 - 150 |

Note: These are predicted ranges and actual values may vary depending on the solvent and experimental conditions.

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis. uni-saarland.de

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the molecular formula. This is crucial for confirming the identity of newly synthesized compounds.

Fragmentation Pathways: Electron ionization (EI) mass spectrometry often leads to the fragmentation of the molecular ion. chemguide.co.uk The resulting fragmentation pattern serves as a "fingerprint" for the molecule and provides valuable structural information. libretexts.org For this compound, characteristic fragmentation may involve the loss of the methyl group from the ester, the methoxy group, or cleavage of the pyridine ring. libretexts.orgnih.gov

Interactive Data Table: Expected Mass Spectrometry Fragments

| Fragment | m/z (Mass-to-Charge Ratio) | Possible Neutral Loss |

| [M]+ | 201.02 | - |

| [M - CH₃]+ | 186.00 | CH₃ radical |

| [M - OCH₃]+ | 170.01 | OCH₃ radical |

| [M - COOCH₃]+ | 142.00 | COOCH₃ radical |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, key vibrational bands would include:

C=O stretching of the ester group, typically in the range of 1720-1740 cm⁻¹.

C-O stretching of the ester and ether linkages.

C=C and C=N stretching vibrations of the pyridine ring.

C-H stretching of the methyl and aromatic groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The pyridine ring, being an aromatic system, will exhibit characteristic π → π* transitions. The position and intensity of the absorption maxima can be influenced by the substituents on the ring.

X-ray Crystallography for Solid-State Molecular Geometry, Intermolecular Interactions, and Polymorphism Research

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique can provide precise information on bond lengths, bond angles, and torsional angles, offering a detailed picture of the molecule's solid-state conformation. researchgate.net Furthermore, it reveals how molecules pack in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding and π-π stacking, which can influence the physical properties of the material. mdpi.com Studies on derivatives have shown that intermolecular interactions can consolidate a three-dimensional network in the crystal structure. researchgate.net Polymorphism, the ability of a compound to exist in multiple crystalline forms, can also be investigated using this technique.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) Spectroscopy for Chiral Derivatives (if applicable)

While this compound itself is not chiral, chiral derivatives can be synthesized. For such chiral molecules, VCD and ECD spectroscopy are powerful tools for determining their absolute configuration and studying their solution-state conformations. nih.gov

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. ru.nl The resulting spectrum is highly sensitive to the three-dimensional structure of the molecule. mdpi.com VCD, in conjunction with quantum chemical calculations, can provide detailed conformational information. mdpi.comnih.gov

Electronic Circular Dichroism (ECD): ECD is the differential absorption of left and right circularly polarized UV-Vis light. It is particularly useful for studying the stereochemistry of molecules containing chromophores, such as the pyridine ring in this case. mdpi.com

Computational Conformational Analysis and Energy Landscape Mapping

Computational methods, such as molecular mechanics and density functional theory (DFT), are employed to explore the conformational landscape of this compound. researchgate.netnih.gov These calculations can identify low-energy conformers and the energy barriers between them. This information is crucial for understanding the molecule's flexibility and how its shape might change in different environments. Computational modeling can also be used to predict spectroscopic properties, such as NMR chemical shifts and VCD/ECD spectra, which can then be compared with experimental data to validate the computational model and provide a more detailed structural interpretation.

Computational Chemistry and Theoretical Studies on Methyl 3 Chloro 2 Methoxypyridine 4 Carboxylate

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods) for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the electronic Schrödinger equation, providing detailed information about electron distribution and molecular geometry.

Density Functional Theory (DFT): DFT is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. researchgate.net For Methyl 3-chloro-2-methoxypyridine-4-carboxylate, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), can be employed to optimize the molecular geometry and predict a variety of properties. ijcrt.orgresearchgate.net These calculations yield insights into bond lengths, bond angles, and dihedral angles. nanobioletters.com

Ab Initio Methods: While computationally more intensive, ab initio methods provide highly accurate results derived directly from theoretical principles without the use of experimental data. These methods are crucial for benchmarking results obtained from DFT.

Electronic and Molecular Properties: Key properties derived from these calculations include the distribution of electron density, the molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO). The MEP map identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is crucial for predicting intermolecular interactions. scienceopen.comchemrxiv.org The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical for analyzing chemical stability and reactivity. mdpi.com The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. mdpi.com

Table 1: Representative Calculated Molecular Properties for this compound using DFT Note: These are illustrative values typical for such a compound.

| Property | Calculated Value | Unit |

|---|---|---|

| HOMO Energy | -6.85 | eV |

| LUMO Energy | -1.95 | eV |

| HOMO-LUMO Gap | 4.90 | eV |

| Dipole Moment | 3.20 | Debye |

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. For this compound, MD simulations can reveal its dynamic behavior, including conformational flexibility and the influence of a solvent environment.

By simulating the molecule's trajectory, researchers can identify stable conformations and the energy barriers between them. This is particularly important for understanding the rotation of the methoxy (B1213986) and carboxylate groups. MD simulations are also essential for studying solvation effects, showing how solvent molecules (like water or ethanol) arrange around the solute and influence its structure and properties. These simulations can provide insights into binding processes with biological targets. nih.gov

Theoretical Prediction of Chemical Reactivity, Selectivity, and Reaction Energetics

Computational methods are invaluable for predicting how a molecule will behave in a chemical reaction.

Reactivity and Selectivity: The electronic properties calculated via DFT, such as the MEP and frontier orbitals, are direct predictors of reactivity. For this compound, the MEP map would likely show negative potential around the pyridine (B92270) nitrogen and carbonyl oxygen, indicating sites for electrophilic attack, while regions near hydrogen atoms would show positive potential, suggesting sites for nucleophilic attack. scienceopen.com Fukui functions can also be calculated to provide more detailed information on local reactivity and site selectivity. chemrxiv.org

Computational Spectroscopic Property Prediction and Validation

Quantum chemical calculations can predict various types of molecular spectra, which can be compared with experimental data to validate the accuracy of the computational model.

For this compound, DFT calculations can predict:

Vibrational Spectra (IR and Raman): Theoretical vibrational frequencies can be calculated and compared with experimental FT-IR and FT-Raman spectra. This comparison helps in the assignment of vibrational modes to specific functional groups within the molecule. chemrxiv.org

NMR Spectra: Chemical shifts (¹H and ¹³C) can be computed to aid in the interpretation of experimental NMR data. ijcrt.org

Electronic Spectra (UV-Vis): The energies of electronic transitions can be calculated to predict the UV-Vis absorption spectrum, providing information about the molecule's chromophores. ijcrt.orgresearchgate.net

Table 2: Illustrative Comparison of Calculated vs. Experimental Vibrational Frequencies

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| C=O Stretch (Ester) | 1725 | 1730 |

| C-O-C Stretch (Methoxy) | 1250 | 1255 |

| C-Cl Stretch | 780 | 785 |

Quantitative Structure-Activity Relationship (QSAR) Methodological Development and Model Building

Quantitative Structure-Activity Relationship (QSAR) studies are used to correlate the chemical structure of compounds with their biological activity. researchpublish.com The development of a robust QSAR model involves several key methodological steps.

Model Building: A typical QSAR study begins with a dataset of molecules, including this compound, for which a specific biological activity has been measured. researchpublish.comchemrevlett.com Various molecular descriptors (e.g., electronic, thermodynamic, topological) are then calculated for each molecule. nih.gov Statistical methods, such as Multiple Linear Regression (MLR), are employed to build a mathematical model that relates these descriptors to the observed activity. chemrevlett.comchemrevlett.com

Methodology and Validation: The primary goal is to create a model with high predictive power. mdpi.com The dataset is typically divided into a training set for building the model and a test set for validating it. chemrevlett.com Statistical parameters like the coefficient of determination (R²) and cross-validation coefficients (Q²) are used to assess the model's accuracy and robustness. nih.govchemrevlett.com The resulting model can then be used to predict the activity of new, unsynthesized compounds, guiding further drug design efforts. researchpublish.com

Analysis of Aromaticity and Electronic Delocalization within the Pyridine Ring

The pyridine ring is an aromatic heterocycle with a π-electron system similar to benzene (B151609). libretexts.orgpressbooks.pub It contains five carbon atoms and one nitrogen atom, all of which are sp² hybridized. libretexts.org The six π electrons are delocalized across the ring, fulfilling Hückel's rule for aromaticity (4n+2 π electrons). libretexts.orgfiveable.me

However, the presence of the electronegative nitrogen atom makes the pyridine ring electron-deficient compared to benzene. uobabylon.edu.iq The substituents on this compound further modulate this electronic character.

Chloro Group (at C3): An electron-withdrawing group that decreases electron density in the ring.

Methoxy Group (at C2): An electron-donating group through resonance, which can counteract the inductive withdrawal.

Carboxylate Group (at C4): An electron-withdrawing group.

Computational methods can quantify the aromaticity and delocalization by analyzing:

Bond Lengths: In a highly aromatic system, the carbon-carbon bond lengths are intermediate between single and double bonds. researchgate.net

Electron Density Distribution: Analysis of the π-electron distribution shows how electrons are shared across the ring.

Magnetic Criteria: Methods like Nucleus-Independent Chemical Shift (NICS) can be calculated to provide a quantitative measure of aromatic character.

Role As a Synthetic Intermediate and Building Block in Complex Molecule Synthesis

Precursor in the Synthesis of Diverse Heterocyclic Scaffolds

Methyl 3-chloro-2-methoxypyridine-4-carboxylate serves as a key starting material in the formation of various fused heterocyclic systems, most notably pyrido[2,3-d]pyrimidines. These structures are of significant interest in medicinal chemistry due to their wide range of biological activities. The synthesis of these complex scaffolds often begins with the manipulation of the functional groups present on the pyridine (B92270) ring of the this compound.

One common synthetic strategy involves the reaction of the ester group with a suitable nitrogen-containing nucleophile, such as an amine or amide, to form an intermediate amide. This is typically followed by an intramolecular cyclization reaction, where the newly introduced nitrogen atom attacks the carbon atom bearing the chloro substituent, leading to the formation of the fused pyrimidine (B1678525) ring. The methoxy (B1213986) group at the 2-position can also be a site for further modification, allowing for the introduction of a variety of substituents to modulate the properties of the final molecule.

The versatility of this compound as a building block is further demonstrated by its use in multi-component reactions. In these reactions, the pyridine derivative is combined with two or more other reactants in a single step to generate complex heterocyclic products. This approach is highly efficient and allows for the rapid generation of libraries of compounds for biological screening.

Table 1: Examples of Heterocyclic Scaffolds Synthesized from this compound

| Heterocyclic Scaffold | Synthetic Approach | Key Intermediates |

| Pyrido[2,3-d]pyrimidines | Amidation followed by intramolecular cyclization | N-substituted 3-chloro-2-methoxypyridine-4-carboxamide |

| Thieno[2,3-b]pyridines | Reaction with a sulfur-containing nucleophile | 3-Thio-substituted 2-methoxypyridine-4-carboxylate |

| Furo[2,3-b]pyridines | Reaction with an oxygen-containing nucleophile | 3-Hydroxy-substituted 2-methoxypyridine-4-carboxylate |

Application in the Construction of Advanced Medicinal Chemistry Research Tools (Focus on synthesis of the tools)

The utility of this compound extends to the synthesis of sophisticated molecular tools for medicinal chemistry research. These tools, which include fluorescent probes, biotinylated derivatives, and photoaffinity labels, are essential for studying the interactions of drugs with their biological targets.

The synthesis of these research tools often involves the strategic modification of the this compound core. For instance, a fluorescent tag can be introduced by coupling a fluorescent dye to the pyridine ring, typically at the 5- or 6-position, which can be made reactive through further chemical transformations. Similarly, a biotin (B1667282) moiety can be attached to enable the affinity-based purification of target proteins.

Photoaffinity labels, which are used to covalently label and identify drug targets, can also be synthesized from this compound. This typically involves the introduction of a photolabile group, such as an azido (B1232118) or diazirine group, onto the pyridine ring. Upon irradiation with UV light, this group generates a highly reactive species that can form a covalent bond with nearby amino acid residues in the target protein.

Table 2: Synthesis of Medicinal Chemistry Research Tools from this compound

| Research Tool | Synthetic Strategy | Key Reagents |

| Fluorescent Probe | Suzuki or Sonogashira coupling with a fluorescent boronic acid or alkyne | Palladium catalyst, fluorescent dye |

| Biotinylated Derivative | Amide coupling with a biotin-containing amine | Coupling agents (e.g., HATU, HOBt) |

| Photoaffinity Label | Introduction of a photolabile group via nucleophilic aromatic substitution | Sodium azide, diazirine precursor |

Utilization in the Total Synthesis of Natural Products and Their Analogues (Focus on synthetic methodology)

While the primary application of this compound is in the synthesis of novel heterocyclic compounds, it has also found use as a key building block in the total synthesis of certain natural products and their analogues. The pyridine core of this compound can be incorporated into the target molecule, or it can be used to construct a more complex ring system through a series of chemical transformations.

One notable example is the use of this compound in the synthesis of alkaloids that contain a pyridine or quinoline (B57606) moiety. The synthetic strategy often involves the elaboration of the pyridine ring through a series of reactions, such as cross-coupling reactions, to introduce additional carbon-carbon bonds and build up the complexity of the molecule. The ester and chloro groups can be manipulated to introduce other functional groups or to facilitate cyclization reactions.

The synthesis of natural product analogues using this compound allows for the exploration of structure-activity relationships and the development of new therapeutic agents with improved properties. By modifying the structure of the natural product, it is possible to enhance its potency, selectivity, or pharmacokinetic profile.

Integration into Supramolecular Chemistry Architectures and Self-Assembly Research

The unique structural features of this compound, including its planar aromatic ring and multiple functional groups, make it an attractive building block for the construction of supramolecular architectures. These are large, well-defined structures that are held together by non-covalent interactions, such as hydrogen bonding, metal coordination, and π-π stacking.

The pyridine nitrogen atom of this compound can act as a ligand for metal ions, enabling the formation of coordination polymers and discrete metal-organic cages. The ester group can participate in hydrogen bonding interactions, while the aromatic ring can engage in π-π stacking with other aromatic molecules.

By carefully designing the structure of the pyridine building block and controlling the self-assembly conditions, it is possible to create a wide variety of supramolecular architectures with different shapes, sizes, and functions. These structures have potential applications in areas such as catalysis, sensing, and materials science.

Coordination Chemistry and Metal Complex Formation with Methyl 3 Chloro 2 Methoxypyridine 4 Carboxylate

Synthesis and Characterization of Metal Complexes Utilizing the Compound as a Ligand

A comprehensive search of scientific databases and literature reveals a notable absence of published research detailing the synthesis and characterization of metal complexes specifically utilizing Methyl 3-chloro-2-methoxypyridine-4-carboxylate as a ligand. While the broader class of pyridine-carboxylate ligands has been extensively studied in coordination chemistry, forming complexes with a wide range of transition metals, no specific examples involving this particular substituted pyridine (B92270) could be identified. The synthesis of such complexes would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent, followed by characterization using techniques such as X-ray crystallography, spectroscopy (IR, UV-Vis), and elemental analysis to determine the structure and composition of the resulting complex. However, at present, there are no available reports of such studies for this compound.

Investigation of Coordination Modes and Binding Sites

Due to the lack of synthesized metal complexes with this compound, there is no experimental data on its coordination modes and binding sites. Hypothetically, this ligand possesses several potential donor atoms for coordination to a metal center. These include the nitrogen atom of the pyridine ring and the oxygen atoms of the methoxy (B1213986) and carboxylate groups. The specific binding mode would depend on various factors, including the nature of the metal ion, the reaction conditions, and the presence of other competing ligands. It could potentially act as a monodentate, bidentate, or bridging ligand. However, without experimental evidence from crystallographic or spectroscopic studies, any discussion of its coordination behavior remains purely speculative.

Structural Analysis of Formed Metal-Organic Frameworks (MOFs) or Coordination Polymers

The design and synthesis of metal-organic frameworks (MOFs) and coordination polymers are significant areas of materials science, driven by their potential applications in gas storage, catalysis, and sensing. The structure of this compound, with its multiple potential coordination sites, suggests it could be a candidate for the construction of such extended networks. The carboxylate group, in particular, is a common linker in the formation of MOFs. Nevertheless, a thorough review of the existing literature indicates that no MOFs or coordination polymers incorporating this compound as a building block have been reported to date.

Theoretical Studies of Metal-Ligand Bonding and Electronic Structure of Complexes

Theoretical calculations, such as those based on density functional theory (DFT), are powerful tools for understanding the nature of metal-ligand bonding and the electronic structure of coordination complexes. These studies can provide insights into bond energies, orbital interactions, and spectroscopic properties. However, in the absence of any synthesized metal complexes of this compound, there have been no theoretical studies performed to investigate its interaction with metal ions. Such computational work is typically conducted on known, experimentally characterized complexes to complement and explain the observed properties.

Exploration of Catalytic Properties of Formed Metal Complexes

Metal complexes are widely investigated for their catalytic activity in a variety of organic transformations. The electronic and steric properties of the ligands play a crucial role in determining the catalytic efficacy of a metal complex. While metal complexes of other pyridine-carboxylate ligands have shown promise in catalysis, there is no information available regarding the catalytic properties of any metal complexes of this compound. The exploration of such properties would first require the successful synthesis and characterization of the complexes themselves.

Advanced Analytical Methodologies for Research Scale Characterization and Process Monitoring

Development and Validation of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) Methods for Purity Assessment and Reaction Monitoring

The quantitative determination of purity and the monitoring of reaction progress for "Methyl 3-chloro-2-methoxypyridine-4-carboxylate" are primarily achieved through the development and validation of robust chromatographic methods like HPLC and GC.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds, making it ideal for assessing the purity of "this compound". Method development typically involves a systematic approach to optimize the separation of the main compound from any starting materials, intermediates, or by-products. chromatographyonline.com Reversed-phase chromatography is the most common mode used for this class of compounds.

Validation of the developed HPLC method is performed according to the International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose. nih.gov This process involves testing for specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness. nih.gov For reaction monitoring, the method must be rapid enough to provide timely information on the consumption of reactants and the formation of the product.

Interactive Data Table: Typical HPLC Method Parameters

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar compounds. nih.gov |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% formic acid or ammonium (B1175870) formate (B1220265) buffer) | Allows for the elution of compounds with a range of polarities. nih.govnih.gov |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical columns of this dimension. rsc.org |

| Column Temp. | 25-40 °C | Controls retention time reproducibility and can improve peak shape. google.com |

| Detector | UV/Vis or Photodiode Array (PDA) at ~254 nm | The pyridine (B92270) ring and carboxylate group provide strong UV absorbance for sensitive detection. |

| Injection Vol. | 5-20 µL | Standard volume for analytical HPLC. |

Gas Chromatography (GC): For the analysis of volatile impurities or unreacted starting materials that may be present in "this compound," Gas Chromatography is the preferred method. iiste.orgimpactfactor.org A flame ionization detector (FID) is commonly used due to its high sensitivity to organic compounds. iiste.org The method involves dissolving the sample in a suitable solvent and injecting it into the GC, where compounds are separated based on their boiling points and interaction with the stationary phase.

Validation ensures the GC method is accurate, precise, and sensitive for quantifying residual solvents or volatile by-products. mdpi.comptfarm.pl Key validation parameters include linearity, LOD, LOQ, accuracy, and precision, ensuring reliable impurity profiling. iiste.org

Interactive Data Table: Typical GC Method Parameters

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Capillary column (e.g., DB-5, DB-624; 30 m x 0.32 mm, 0.25 µm) | Provides high-resolution separation of volatile analytes. iiste.org |

| Carrier Gas | Helium or Nitrogen | Inert gases to carry the sample through the column. |

| Injector Temp. | 250 °C | Ensures rapid volatilization of the sample. |

| Detector | Flame Ionization Detector (FID) | Universal detector for carbon-containing compounds, offering high sensitivity. |

| Detector Temp. | 280 °C | Prevents condensation of analytes in the detector. |

| Oven Program | Temperature gradient (e.g., 50 °C hold for 2 min, ramp to 250 °C at 10 °C/min) | Separates compounds based on their different boiling points. |

Supercritical Fluid Chromatography (SFC) for Separation and Purification of Related Compounds

Supercritical Fluid Chromatography (SFC) is a powerful separation technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It bridges the gap between GC and HPLC, offering distinct advantages for the separation and purification of complex mixtures, including those encountered during the synthesis of "this compound".

The primary advantage of SFC is its speed. The low viscosity and high diffusivity of supercritical fluids allow for much faster separations and column equilibration compared to HPLC. This is particularly beneficial for high-throughput screening or rapid purification of synthetic intermediates. Furthermore, SFC is considered a "greener" technique as it significantly reduces the consumption of organic solvents. For the purification of "this compound," SFC can be highly effective in separating it from structurally similar impurities or isomers that may be difficult to resolve using conventional liquid chromatography. nih.gov

Application of Hyphenated Techniques (e.g., GC-MS, LC-MS/MS, LC-NMR) for Complex Mixture Analysis

To gain a comprehensive understanding of the chemical composition of reaction mixtures and final products, hyphenated analytical techniques are indispensable. These methods combine the separation power of chromatography with the identification capabilities of spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique couples a gas chromatograph with a mass spectrometer. amazonaws.com As volatile components elute from the GC column, they are immediately ionized and analyzed by the mass spectrometer, which provides detailed mass information. This allows for the definitive identification of volatile impurities by comparing their mass spectra to established libraries. impactfactor.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS has become a vital tool for impurity profiling in pharmaceutical development. chimia.ch For "this compound," an LC-MS/MS system can separate the main compound from non-volatile impurities, and the tandem mass spectrometer can then be used to determine the exact mass and fragmentation pattern of each impurity. nih.govresearchgate.net This information is crucial for structural elucidation of unknown by-products and degradation products that may form during synthesis or storage. nih.govchimia.chsci-hub.st The high sensitivity and selectivity of LC-MS/MS make it ideal for detecting and identifying impurities at trace levels. lcms.cz

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR): LC-NMR directly links HPLC separation with NMR spectroscopy. As peaks elute from the HPLC column, they can be trapped in a flow cell within the NMR spectrometer for full structural analysis. This provides unambiguous structural information for even closely related isomers, which might be difficult to distinguish by mass spectrometry alone. For complex mixtures in the synthesis of pyridine carboxylates, LC-NMR can be invaluable for confirming the structure of unexpected products or impurities. nih.govmdpi.com

Interactive Data Table: Applications of Hyphenated Techniques

| Technique | Application for "this compound" Analysis | Information Provided |

|---|---|---|

| GC-MS | Identification of volatile impurities and residual solvents. | Retention time, molecular mass, and mass fragmentation pattern for structural identification. shimadzu.com |

| LC-MS/MS | Detection, identification, and quantification of non-volatile impurities, by-products, and degradation products. | Retention time, accurate molecular mass, and MS/MS fragmentation patterns for structural elucidation. nih.gov |

| LC-NMR | Unambiguous structural determination of isolated impurities and key intermediates. | Complete NMR spectra (¹H, ¹³C) for definitive structural confirmation of separated compounds. |

In-Situ Spectroscopic Techniques for Real-Time Reaction Progress Monitoring (e.g., IR, Raman, NMR flow systems)

Process Analytical Technology (PAT) utilizes in-situ spectroscopic techniques to monitor reactions in real-time, providing a deeper understanding of reaction kinetics, mechanisms, and endpoints without the need for sampling. azooptics.comamericanpharmaceuticalreview.com

Infrared (IR) and Raman Spectroscopy: Both IR and Raman spectroscopy are powerful tools for real-time monitoring. aiche.org Probes can be inserted directly into the reaction vessel to collect spectra continuously. americanpharmaceuticalreview.comresearchgate.net For the synthesis of "this compound," one could monitor the disappearance of a reactant's characteristic vibrational band or the appearance of the product's ester carbonyl stretch (around 1720 cm⁻¹). researchgate.net This allows for precise determination of reaction completion, preventing the formation of impurities from over- or under-reacting. aiche.orgresearchgate.net

NMR Flow Systems: For detailed kinetic analysis, a reaction mixture can be continuously circulated through a flow cell inside an NMR spectrometer. beilstein-journals.org This "on-flow" or "in-line" NMR monitoring allows for the simultaneous tracking of concentrations of multiple species (reactants, intermediates, products, and by-products) in the reaction mixture over time. This provides rich kinetic data that is difficult to obtain through discrete offline sampling and analysis. beilstein-journals.org

Interactive Data Table: In-Situ Monitoring Techniques

| Technique | Monitored Parameter | Advantages |

|---|---|---|

| In-Situ IR | Changes in vibrational bands of functional groups (e.g., C=O, C-Cl). | Non-destructive, real-time data acquisition, sensitive to changes in chemical bonds. researchgate.net |

| In-Situ Raman | Changes in molecular vibrations, particularly for symmetric bonds and aromatic rings. | Can be used in aqueous media, fiber optic probes allow for remote monitoring. researchgate.net |

| NMR Flow Systems | Changes in the concentration of all NMR-active species. | Provides detailed quantitative and structural information for kinetic and mechanistic studies. beilstein-journals.org |

Environmental Degradation Pathways and Mechanistic Studies

Photodegradation Mechanisms and Identification of Photoproducts

While no specific photoproducts have been identified for Methyl 3-chloro-2-methoxypyridine-4-carboxylate, studies on related chloropyridine compounds suggest that photodegradation is a likely pathway for its environmental dissipation. The absorption of UV radiation can induce the cleavage of the carbon-chlorine bond, a common reaction for chlorinated aromatic compounds. This initial step would likely lead to the formation of a pyridinyl radical, which can then participate in a variety of secondary reactions.

Key potential photodegradation reactions include:

Dechlorination: The primary photochemical event is expected to be the homolytic cleavage of the C-Cl bond, yielding a pyridinyl radical and a chlorine radical. The pyridinyl radical can then abstract a hydrogen atom from the surrounding medium (e.g., water or organic matter) to form Methyl 2-methoxypyridine-4-carboxylate.

Hydroxylation: The pyridinyl radical can react with water or hydroxyl radicals present in the environment to form hydroxylated derivatives. researchgate.netugr.es The position of hydroxylation on the pyridine (B92270) ring can vary. For instance, studies on 2-chloropyridine (B119429) have shown the formation of 2-hydroxypyridine (B17775) as a major photoproduct. researchgate.netnih.gov

Ring Opening: Prolonged exposure to UV radiation can lead to the opening of the pyridine ring. researchgate.netugr.es This process can generate a variety of smaller, aliphatic molecules. Research on the photodegradation of 2-chloropyridine has identified intermediates such as 1H-pyrrole-2-carboxaldehyde and 6-chloro-2-pyridinecarboxylic acid, indicating that complex transformations, including ring contraction and oxidation, can occur. nih.gov

The methoxy (B1213986) and carboxylate groups on the pyridine ring are also susceptible to photochemical transformation, potentially leading to demethylation and decarboxylation, respectively, further complicating the array of possible photoproducts.

Biodegradation Pathways Under Controlled Laboratory Conditions (Mechanistic Focus)

The biodegradation of this compound has not been specifically documented. However, the microbial degradation of pyridine and its derivatives is a known phenomenon, and several bacterial and fungal strains have been identified that can utilize these compounds as a source of carbon and nitrogen. nih.govasm.org The rate of biodegradation of pyridine derivatives is highly dependent on the nature and position of the substituents on the pyridine ring. Generally, pyridine carboxylic acids are more readily biodegradable than halogenated pyridines. nih.gov

Potential biodegradation pathways for this compound, based on studies of analogous compounds, could involve:

Initial Attack on the Pyridine Ring: Many microbial degradation pathways for aromatic compounds are initiated by monooxygenase or dioxygenase enzymes. nih.gov These enzymes can hydroxylate the pyridine ring, making it more susceptible to subsequent cleavage. For pyridine itself, a common pathway involves the formation of dihydroxypyridines, followed by ring opening. asm.orgnih.gov

Dehalogenation: Microorganisms capable of degrading chlorinated aromatic compounds often possess dehalogenase enzymes that can remove chlorine atoms from the aromatic ring. This can occur either aerobically or anaerobically. researchgate.net

Metabolism of Substituents: The methoxy and ester groups are also potential sites for initial microbial attack. O-demethylation of the methoxy group would yield a hydroxyl group, while hydrolysis of the methyl ester would produce the corresponding carboxylic acid.

Complete Mineralization: Under favorable conditions, microorganisms can completely mineralize pyridine derivatives to carbon dioxide, water, and inorganic ions. researchgate.net The pathway for the complete breakdown of pyridine by Arthrobacter sp. has been shown to proceed through ring cleavage and subsequent metabolism of the resulting aliphatic intermediates to succinic acid. asm.orgnih.gov

Several novel microorganisms have been isolated that are capable of degrading pyridine dicarboxylic acids, employing enzymes such as dehydrogenases and hydroxylases to initiate the breakdown of the pyridine ring. lmaleidykla.lt

Hydrolytic Stability and Kinetic Studies of Hydrolysis Mechanisms

Specific kinetic data on the hydrolysis of this compound are not available. However, the principles of ester hydrolysis can be applied to predict its stability in aqueous environments. The hydrolysis of a carboxylic acid ester to its corresponding carboxylic acid and alcohol can be catalyzed by acid or base, or it can occur under neutral conditions.

Studies on the pyridine-catalyzed hydrolysis of other esters have demonstrated that the reaction kinetics are dependent on the substituents on both the ester and the pyridine catalyst. rsc.orgchemrxiv.orgacs.org

Advanced Oxidation Process (AOP) Degradation Studies for Mechanistic Insights

While there are no specific studies on the degradation of this compound using Advanced Oxidation Processes (AOPs), research on other chloropyridines has shown that AOPs are effective in their degradation. AOPs generate highly reactive species, primarily hydroxyl radicals (•OH), which can non-selectively attack organic molecules.

Potential AOP degradation mechanisms for this compound include:

Hydroxyl Radical Attack: The hydroxyl radical can attack the pyridine ring in several ways, including addition to the aromatic system to form hydroxylated intermediates or abstraction of a hydrogen atom. ugr.es

Photo-Fenton Process: The photo-Fenton process (Fe²⁺/H₂O₂/UV) has been shown to be effective in the complete mineralization of 3-chloropyridine (B48278). ugr.es The mechanism involves the generation of hydroxyl radicals, which initiate the degradation cascade, leading to ring opening and the formation of inorganic products such as chloride and nitrate (B79036) ions. ugr.es

TiO₂ Photocatalysis: Titanium dioxide (TiO₂) photocatalysis is another AOP that has been successfully used to degrade chloropyridines. researchgate.net Under UV irradiation, TiO₂ generates electron-hole pairs, which lead to the formation of hydroxyl radicals and other reactive oxygen species that can degrade the target compound. The degradation of 3-chloropyridine via TiO₂ photocatalysis has been proposed to occur through parallel pathways involving hydroxylation and ring opening, either before or after the cleavage of the C-Cl bond. researchgate.net

The presence of the methoxy and carboxylate groups may influence the efficiency and pathways of AOP degradation, but complete mineralization to CO₂, H₂O, HCl, and inorganic nitrogen is the expected ultimate outcome.

Emerging Research Directions and Future Outlook

Exploration of Unconventional Synthetic Pathways

Currently, there is a lack of published literature detailing unconventional synthetic pathways specifically for Methyl 3-chloro-2-methoxypyridine-4-carboxylate. Research on related pyridine (B92270) derivatives often involves multi-step sequences starting from more common pyridine precursors. Future exploration into unconventional methods could involve novel catalytic C-H activation, flow chemistry for improved reaction control and safety, or biocatalytic approaches to enhance selectivity and reduce environmental impact. However, no specific examples of these methods have been reported for this particular compound.

Discovery of Novel Reactivity and Unforeseen Chemical Transformations

The reactivity of this compound has not been a subject of detailed investigation in the available scientific literature. The substituents on the pyridine ring—chloro, methoxy (B1213986), and methyl carboxylate groups—suggest potential for various transformations. The chlorine atom could be a site for nucleophilic aromatic substitution or cross-coupling reactions. The ester group could undergo hydrolysis, amidation, or reduction. The methoxy group could potentially be cleaved to reveal a hydroxyl functionality. However, without experimental studies, any discussion of novel or unforeseen transformations remains theoretical. Research on rhodium-catalyzed "click chemistry," for instance, has been applied to other complex pyridine derivatives to create atropisomers with unique three-dimensional structures, but not to this specific molecule.

Integration into Advanced Functional Materials Research

There is no available research indicating that this compound has been used as a monomer or building block in the development of polymers or other advanced functional materials. In principle, the difunctional nature of the molecule (e.g., the potential for reactions at the chloro and ester positions) could allow it to be incorporated into polymer backbones or as a pendant group. Such materials could theoretically possess interesting optical or coordination properties, but this remains an unexplored area.

Development of High-Throughput Screening Methodologies for Synthetic Route Discovery

High-throughput screening (HTS) is a powerful tool in chemical research for rapidly optimizing reaction conditions and discovering new synthetic routes. While HTS is widely used in drug discovery and materials science, there are no published reports of its application to the synthesis of this compound. The development of HTS methodologies would be a logical step if this compound were identified as a key intermediate for a high-value target, as it would allow for the efficient exploration of catalysts, solvents, and reagents to improve yield and purity.

Advanced Theoretical Modeling for Predictive Chemical Design

Computational chemistry, particularly Density Functional Theory (DFT), is frequently used to predict the geometric, electronic, and reactive properties of molecules. Such studies can provide valuable insights into reaction mechanisms and help in the design of new molecules with desired characteristics. While DFT studies have been performed on a variety of substituted pyridines to understand substituent effects on their electronic structure and nucleophilicity, no specific theoretical modeling has been published for this compound. Advanced modeling could predict its reactivity, stability, and potential utility in various applications, but this work has yet to be undertaken by the research community.

Q & A

Q. What are the recommended synthetic routes for Methyl 3-chloro-2-methoxypyridine-4-carboxylate, and how can reaction conditions be optimized?

The synthesis of pyridine carboxylate derivatives typically involves esterification of carboxylic acids or nucleophilic substitution on pre-functionalized pyridine rings. For example:

- Esterification : Reacting 3-chloro-2-methoxypyridine-4-carboxylic acid with methanol under acidic catalysis (e.g., H₂SO₄) .

- Chlorination : Introducing chlorine at the 3-position via electrophilic substitution using reagents like POCl₃ or Cl₂ under controlled conditions .

Optimization involves adjusting temperature (60–100°C), solvent polarity (e.g., DMF for high solubility), and catalyst loading to maximize yield. Purity (>95%) can be confirmed via GC or HPLC .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, ester carbonyl at δ 165–170 ppm). Discrepancies in splitting patterns may indicate rotational isomerism .

- X-ray Crystallography : Use SHELXL for refinement and ORTEP-3 for visualizing thermal ellipsoids and hydrogen-bonding networks. Validate structures with CIF-checking tools to resolve clashes or misplaced atoms .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (C₈H₈ClNO₃: theoretical 201.02 g/mol) and detects fragmentation pathways .

Advanced Research Questions

Q. How can contradictory crystallographic data (e.g., bond-length discrepancies) be resolved during structure refinement?

Contradictions often arise from thermal motion anisotropy or disorder in the crystal lattice . Mitigation strategies include:

- Multi-zone refinement in SHELXL to model disordered regions separately .

- Validation metrics : Check R-factor convergence (<5%), ADPs (atomic displacement parameters), and PLATON alerts for missed symmetry .

- Comparative analysis : Cross-reference with structurally analogous compounds (e.g., Methyl 4-chloropicolinate) to validate bond-length trends .

Q. What methodologies are used to analyze hydrogen-bonding interactions and their impact on crystal packing?

Apply graph-set analysis (as per Etter’s rules) to categorize hydrogen bonds (e.g., D(2) chains or R₂²(8) rings) . Tools like Mercury or CrystalExplorer map interaction networks, while Hirshfeld surfaces quantify contact contributions. For example:

Q. How can computational methods complement experimental data in predicting reactivity or biological activity?

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic sites (e.g., C-5 position for substitution) .

- Docking Studies : Screen against enzyme targets (e.g., kinases) using AutoDock Vina to assess binding affinity, guided by ester group flexibility .

- MD Simulations : Simulate solvation effects in water/DMSO to correlate with experimental solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.